(R)-1-(4-Chloro-3-fluorophenyl)ethanamine
Overview
Description
®-1-(4-Chloro-3-fluorophenyl)ethanamine is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloro-3-fluorophenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral auxiliary or chromatography to obtain the desired ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-1-(4-Chloro-3-fluorophenyl)ethanamine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the ®-enantiomer, thereby bypassing the need for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Chloro-3-fluorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
®-1-(4-Chloro-3-fluorophenyl)ethanamine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Utilized in studies investigating the effects of chiral amines on biological systems.
Industrial Applications: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Chloro-3-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Chloro-3-fluorophenyl)ethanamine: The enantiomer of the compound, which may exhibit different biological activity.
1-(4-Chloro-3-fluorophenyl)ethanol: A related compound with a hydroxyl group instead of an amine.
4-Chloro-3-fluorobenzylamine: A structurally similar compound with a benzylamine group.
Uniqueness
®-1-(4-Chloro-3-fluorophenyl)ethanamine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This makes it valuable in applications requiring high enantioselectivity and specificity.
Properties
IUPAC Name |
(1R)-1-(4-chloro-3-fluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVZZCBLNXFARS-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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